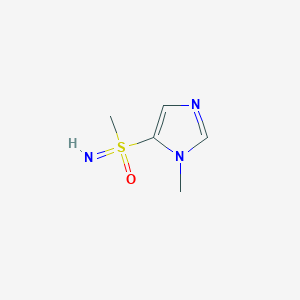

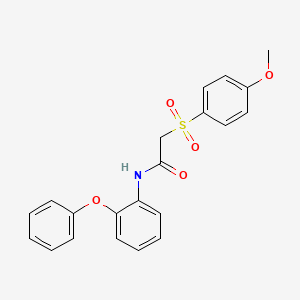

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane (MIO) is a highly reactive molecule that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including organic synthesis, biochemistry, and pharmacology. In

科学的研究の応用

Antimicrobial Agents :Compounds derived from benzimidazole with sulfur functionalities have shown significant promise as antimicrobial agents. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibited potent and selective activities against the gastric pathogen Helicobacter pylori, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Chemical Synthesis :In the realm of chemical synthesis, imidazole and thiazole derivatives have been used as catalysts and intermediates. For example, a Brønsted acidic ionic liquid based on imidazole has been utilized as an efficient and green catalyst for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, highlighting the utility of imidazole derivatives in promoting green chemistry (Davoodnia et al., 2010).

Material Science :Imidazole derivatives have also found applications in material science, particularly in the development of proton exchange membranes (PEMs) for fuel cells. For instance, sulfonated polyimide/protic ionic liquid composite membranes incorporating imidazole groups have demonstrated enhanced proton conductivity under anhydrous conditions, showcasing the material's application in energy technologies (Chen et al., 2013).

Organic Synthesis and Catalysis :Further, imidazole scaffolds have been instrumental in the development of novel organic synthesis methodologies. For example, gold-catalyzed formal [3 + 2] cycloaddition of ynamides with dihydro-oxadiazoles provides access to functionalized 4-aminoimidazoles, illustrating the role of imidazole derivatives in facilitating novel bond-forming reactions (Xu et al., 2017).

特性

IUPAC Name |

imino-methyl-(3-methylimidazol-4-yl)-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-8-4-7-3-5(8)10(2,6)9/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBWXRPRJIRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)

![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(thiazol-2-yloxy)phenyl)methanone](/img/structure/B2916694.png)

![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)